

Application of 2-Bromo-4-fluoro-1-propoxybenzene in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-propoxybenzene

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This document provides detailed application notes and experimental protocols for the use of **2-Bromo-4-fluoro-1-propoxybenzene** as a key intermediate in the synthesis of potential agrochemicals. The strategic incorporation of fluorine, bromine, and a propoxy ether moiety can significantly influence the biological activity, metabolic stability, and physicochemical properties of a molecule, making this a valuable building block for novel herbicides, fungicides, and insecticides.

Introduction: The Role of Halogenated Phenyl Ethers in Agrochemicals

Halogenated aromatic compounds are fundamental scaffolds in the design of modern agrochemicals. The presence of fluorine can enhance metabolic stability and binding affinity to target enzymes, while bromine can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Phenyl ethers are a common feature in many commercial herbicides and fungicides, contributing to their overall efficacy and spectrum of activity. **2-Bromo-4-fluoro-1-propoxybenzene** combines these key features, presenting a promising starting material for the development of next-generation crop protection agents.

Application Note 1: Synthesis of 2-Bromo-4-fluoro-1-propoxybenzene via Williamson Ether Synthesis

This protocol details the synthesis of **2-Bromo-4-fluoro-1-propoxybenzene** from its precursor, 2-Bromo-4-fluorophenol, using the Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

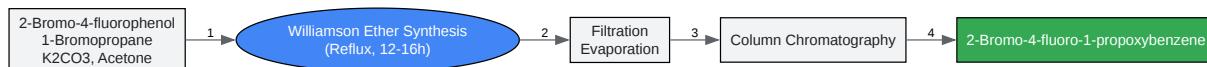
Experimental Protocol

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-4-fluorophenol (1 equivalent) and anhydrous acetone (10 volumes).
- Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
- Alkylation: Add 1-bromopropane (1.2 equivalents) to the stirred suspension.
- Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Dissolve the crude product in ethyl acetate and wash with 1M sodium hydroxide solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Reagent/Product	Molecular Weight (g/mol)	Molar Equivalents	Quantity
2-Bromo-4-fluorophenol	190.99	1.0	10.0 g
Potassium Carbonate (anhydrous)	138.21	1.5	10.9 g
1-Bromopropane	122.99	1.2	7.8 mL
Anhydrous Acetone	-	-	100 mL
Product (Hypothetical)			
2-Bromo-4-fluoro-1-propoxybenzene	233.07	-	~10.5 g
Yield	-	-	~85%
Purity	-	-	>95%

Workflow Diagram



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Caption: Synthesis of **2-Bromo-4-fluoro-1-propoxybenzene**.

Application Note 2: Proposed Synthesis of a Novel Pyrazole-based Fungicide

This section outlines a proposed synthetic route for a novel, hypothetical fungicide, "Pyrafluoropropoxybrom," utilizing **2-Bromo-4-fluoro-1-propoxybenzene** as a key intermediate. The synthesis involves a Suzuki coupling reaction to form a C-C bond between

the aryl bromide and a pyrazole boronic acid derivative. This class of compounds is of interest due to the prevalence of pyrazole moieties in commercial fungicides.

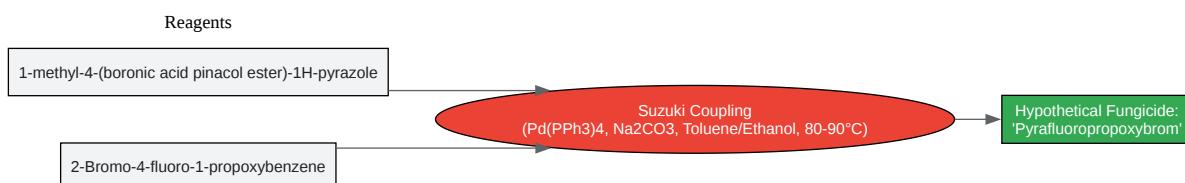
Experimental Protocol

- Reaction Setup: In a reaction vessel, combine **2-Bromo-4-fluoro-1-propoxybenzene** (1 equivalent), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equivalents), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents).
- Solvent and Base: Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol, and an aqueous solution of a base, for instance, 2M sodium carbonate (2 equivalents).
- Reaction: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
- Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield the target compound, "Pyrafluoropropoxybrom".

Data Presentation

Reagent/Product	Molecular Weight (g/mol)	Molar Equivalents	Quantity (Hypothetical)
2-Bromo-4-fluoro-1-propoxybenzene	233.07	1.0	5.0 g
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole	208.06	1.1	5.1 g
Tetrakis(triphenylphosphine)palladium(0)	1155.56	0.05	1.2 g
Sodium Carbonate (2M solution)	105.99	2.0	21.4 mL
Product (Hypothetical)			
4-(4-fluoro-2-propoxyphenyl)-1-methyl-1H-pyrazole ("Pyrafluoropropoxybrom")	234.26	-	~4.2 g
Yield	-	-	~85%
Purity	-	-	>98%

Synthetic Pathway Diagram



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Caption: Proposed synthesis of a novel fungicide.

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